molecular formula C7H6F2O4 B13329547 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid

Katalognummer: B13329547
Molekulargewicht: 192.12 g/mol
InChI-Schlüssel: UVYDKWQVMXYTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 2,2-difluoro-2-hydroxyethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with a difluoroalkylating agent under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or ruthenium, can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroalkyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the 2,2-difluoro-2-hydroxyethyl group in 5-(2,2-Difluoro-2-hydroxyethyl)furan-2-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H6F2O4

Molekulargewicht

192.12 g/mol

IUPAC-Name

5-(2,2-difluoro-2-hydroxyethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H6F2O4/c8-7(9,12)3-4-1-2-5(13-4)6(10)11/h1-2,12H,3H2,(H,10,11)

InChI-Schlüssel

UVYDKWQVMXYTBV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)C(=O)O)CC(O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.